(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research on benzothiazole derivatives, including compounds similar to "(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide," has shown significant potential in the field of corrosion inhibition. A study by Hu et al. (2016) explored the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. The compounds were found to offer extra stability and higher inhibition efficiencies against steel corrosion, which is critical for protecting metal surfaces in industrial applications.
Antimicrobial and Anticancer Activities
Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. For instance, a study by Deep et al. (2016) highlighted the synthesis of 4-thiazolidinone derivatives that exhibited significant in vitro antimicrobial and anticancer activities. Another study by Osmaniye et al. (2018) focused on the synthesis of new benzothiazole acylhydrazones as anticancer agents, revealing the potential of benzothiazole derivatives in developing new therapeutic agents for cancer treatment.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23-18-16(25-6-2)8-7-9-17(18)26-20(23)21-19(24)14-10-12-15(13-11-14)22(3)4/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBDBCBRFRSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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